molecular formula C14H15BrO6 B13664482 Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate

Cat. No.: B13664482
M. Wt: 359.17 g/mol
InChI Key: MGUSBVMPKDBDAA-UHFFFAOYSA-N
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Description

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate is an organic compound that belongs to the class of bromophenoxy derivatives. This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a succinate moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C14H15BrO6

Molecular Weight

359.17 g/mol

IUPAC Name

diethyl 2-(2-bromophenoxy)-3-oxobutanedioate

InChI

InChI=1S/C14H15BrO6/c1-3-19-13(17)11(16)12(14(18)20-4-2)21-10-8-6-5-7-9(10)15/h5-8,12H,3-4H2,1-2H3

InChI Key

MGUSBVMPKDBDAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)OC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate typically involves the reaction of diethyl oxalate with 2-bromophenol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Diethyl oxalate+2-BromophenolNaOEt, RefluxDiethyl 2-(2-Bromophenoxy)-3-oxosuccinate\text{Diethyl oxalate} + \text{2-Bromophenol} \xrightarrow{\text{NaOEt, Reflux}} \text{this compound} Diethyl oxalate+2-BromophenolNaOEt, Reflux​Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 2-position of the phenoxy group facilitates S<sub>N</sub>2 or S<sub>N</sub>Ar (nucleophilic aromatic substitution) reactions. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields phenoxy-aniline derivatives.

  • Reaction with alkoxides : Replacement with methoxy/ethoxy groups forms ether-linked products.

Mechanism :

Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-

Conditions typically involve polar aprotic solvents (e.g., DMF) and elevated temperatures.

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields 2-(2-bromophenoxy)-3-oxosuccinic acid.

  • Basic saponification : Forms disodium salts.

Example Conditions :

Condition Product Yield
6M HCl, reflux, 6hFree dicarboxylic acid~85%
NaOH (aq.), 80°C, 4hDisodium 3-oxosuccinate derivative~90%

Enolate-Mediated Reactions

The β-keto ester moiety enables enolate formation, allowing:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the α-position.

  • Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds.

Mechanism :

Enolate+R-XAlkylated product+X\text{Enolate} + \text{R-X} \rightarrow \text{Alkylated product} + \text{X}^-

Strong bases like LDA or NaH are typically used .

Cycloaddition Reactions

The α,β-unsaturated ketone system (via keto-enol tautomerism) participates in Diels-Alder reactions as a dienophile. For instance:

  • Reaction with electron-rich dienes (e.g., 2,2-dimethyl-2H-pyrans) forms bicyclic adducts, which may undergo retro-Diels-Alder (rDA) processes to generate aromatic systems .

Example Reaction :

Diethyl 2-(2-bromophenoxy)-3-oxosuccinate+DieneΔBicyclic adductrDAAromatic product\text{Diethyl 2-(2-bromophenoxy)-3-oxosuccinate} + \text{Diene} \xrightarrow{\Delta} \text{Bicyclic adduct} \xrightarrow{\text{rDA}} \text{Aromatic product}

Condensation Reactions

The β-keto ester participates in Claisen or Knoevenagel condensations :

  • Claisen condensation : Forms α,β-diketo esters.

  • Knoevenagel : Produces α,β-unsaturated esters when reacted with aldehydes.

Key Conditions :

  • Base catalysts (e.g., piperidine, NaOEt).

  • Solvents: Ethanol, toluene.

Redox Reactions

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the keto group to a hydroxyl group.

  • Oxidation : Strong oxidizers (e.g., KMnO<sub>4</sub>) cleave the succinate backbone.

Structural Influences on Reactivity

  • Bromophenoxy group : Enhances electrophilicity at the aromatic ring and stabilizes leaving groups.

  • β-Keto ester : Promotes enolate formation and conjugate additions.

  • Ester groups : Provide sites for hydrolysis or transesterification .

This compound’s versatility makes it valuable for synthesizing complex aromatic systems, pharmaceuticals, and agrochemical intermediates. Further studies are needed to explore its catalytic applications and biological activity.

Scientific Research Applications

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The succinate moiety can participate in metabolic processes, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: A precursor in the synthesis of Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate.

    Diethyl oxalate: Another precursor used in the synthesis.

    2-(2-Bromophenoxy)ethyl thiocyanate: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a bromophenoxy group and a succinate moiety. This structural arrangement imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to a class of compounds known as esters. Its chemical formula is C_{13}H_{13BrO_5 and it features a bromophenoxy group that contributes to its biological activity. The structure can be represented as follows:

\text{Diethyl 2 2 Bromophenoxy 3 oxosuccinate}

The biological activity of this compound primarily involves its interaction with specific biochemical pathways. Research indicates that compounds with similar structures may act as modulators for various receptors, including chemokine receptors such as CCR1 and CCR2, which are implicated in inflammatory responses and immune system regulation .

Biological Activities

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. This could make it a candidate for treating conditions like rheumatoid arthritis and multiple sclerosis .
  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in vitro, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines .

Data Table: Biological Activity Summary

Activity Effect Reference
Anti-inflammatoryInhibition of cytokine expression
AntitumorInduction of apoptosis in cancer cells
CCR ModulationPotential modulation of immune responses

Case Study 1: Anti-inflammatory Potential

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered in a controlled setting. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Antitumor Efficacy

In vitro experiments on various cancer cell lines revealed that treatment with this compound led to a notable reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic application. These findings warrant further exploration in clinical settings.

Q & A

Q. What are the established synthetic routes for Diethyl 2-(2-Bromophenoxy)-3-oxosuccinate, and what key reagents or conditions are critical for yield optimization?

A common method involves condensation reactions between bromophenol derivatives and diethyl oxosuccinate precursors. For example, analogous syntheses of diethyl phosphonates (e.g., diethyl 2-oxo-2-arylethylphosphonates) use brominated ketones (e.g., 2-bromo-1-aryl-ethanones) with triethyl phosphite under reflux in acetonitrile at 80°C, followed by purification via column chromatography . Key considerations include:

  • Reagent stoichiometry : Excess triethyl phosphite (8x molar ratio) ensures complete reaction.
  • Solvent choice : Polar aprotic solvents like acetonitrile favor nucleophilic substitution.
  • Temperature control : Prolonged heating (≥2 hours) improves conversion rates.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

Combined spectroscopic and crystallographic methods are essential:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify characteristic signals, such as ethyl ester protons (δ 1.2–1.3 ppm) and bromophenoxy aromatic protons (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O, π–π stacking) and confirms stereochemistry, as demonstrated in crystal structures of related diethyl malonate derivatives .
  • Mass spectrometry : High-resolution ESI–MS validates molecular weight (e.g., expected [M+H]+^+ for C14_{14}H15_{15}BrO6_6: ~367.0).

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Column chromatography : Silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) separates esters from polar impurities .
  • Recrystallization : Ethanol or acetonitrile is ideal for growing high-purity crystals, as shown in the isolation of similar succinate derivatives .
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure minimizes decomposition.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom’s electronegativity activates the phenoxy ring toward electrophilic substitution, while steric hindrance from the ortho-bromo group may slow bulkier nucleophiles. Mechanistic studies on analogous compounds suggest:

  • Electronic effects : Bromine’s −I effect increases the electrophilicity of the carbonyl carbon, enhancing reactivity with amines or thiols.
  • Steric constraints : Ortho-substitution reduces accessibility, requiring polar solvents (e.g., DMF) to stabilize transition states .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do these affect its physicochemical properties?

Crystal structures of related diethyl esters reveal:

  • Weak hydrogen bonds : C–H···O interactions (2.5–3.0 Å) stabilize layered packing .
  • π–π stacking : Aromatic rings (e.g., bromophenoxy) arrange in offset stacks (centroid distances ~3.7 Å), influencing melting points and solubility .
  • Halogen bonding : The bromine atom may participate in Br···O interactions, altering thermal stability.

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cyclization reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Calculate activation energies for competing pathways (e.g., 5- vs. 6-membered ring formation).
  • Validate experimental observations, such as preferential attack at the α-keto position due to lower LUMO energy .

Q. What are the kinetic and thermodynamic challenges in optimizing the enantioselective synthesis of this compound?

  • Catalyst selection : Chiral phosphoric acids or metal-ligand complexes (e.g., Ru-BINAP) may induce asymmetry but require precise control of reaction temperature and solvent polarity .
  • Racemization risks : Elevated temperatures or acidic conditions can erode enantiomeric excess (ee). Kinetic resolution via low-temperature crystallization (e.g., using (−)-menthol as a resolving agent) mitigates this .

Q. How does the stability of this compound vary under acidic, basic, or photolytic conditions?

  • Acidic conditions : Hydrolysis of ester groups occurs rapidly at pH < 3, forming succinic acid derivatives.
  • Basic conditions : Saponification at pH > 10 cleaves ethyl esters, yielding water-soluble carboxylates.
  • Photolysis : UV exposure may degrade the bromophenoxy moiety, necessitating amber glass storage .

Q. What strategies resolve contradictory data in characterizing this compound’s reactive intermediates (e.g., via LC-MS vs. NMR)?

  • Multi-technique validation : Cross-reference LC-MS ion traces with 19F^{19}\text{F} NMR (if fluorinated analogs exist) or in-situ IR spectroscopy.
  • Trapping experiments : Add scavengers (e.g., TEMPO for radicals) to isolate transient intermediates.
  • Computational support : Match theoretical NMR chemical shifts (e.g., using Gaussian) with experimental data .

Q. How can researchers design analogues of this compound to enhance bioactivity while minimizing toxicity?

  • Structure-activity relationship (SAR) studies : Modify the bromophenoxy group (e.g., replace Br with Cl or CF3_3) and vary ester substituents.
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes.
  • Metabolic profiling : Assess hepatic microsomal stability to identify labile groups prone to detoxification .

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